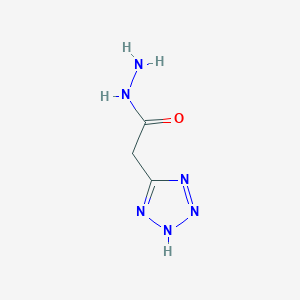Tetrazole-5-acetohydrazide
CAS No.: 1002104-07-5
Cat. No.: VC2842939
Molecular Formula: C3H6N6O
Molecular Weight: 142.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1002104-07-5 |
|---|---|
| Molecular Formula | C3H6N6O |
| Molecular Weight | 142.12 g/mol |
| IUPAC Name | 2-(2H-tetrazol-5-yl)acetohydrazide |
| Standard InChI | InChI=1S/C3H6N6O/c4-5-3(10)1-2-6-8-9-7-2/h1,4H2,(H,5,10)(H,6,7,8,9) |
| Standard InChI Key | TWKUAKLZOIABHJ-UHFFFAOYSA-N |
| SMILES | C(C1=NNN=N1)C(=O)NN |
| Canonical SMILES | C(C1=NNN=N1)C(=O)NN |
Introduction
Chemical Structure and Properties
Tetrazole-5-acetohydrazide, also known as 2-(1H-tetrazol-5-yl)acetohydrazide, consists of a tetrazole ring connected to an acetohydrazide group. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms in sequence, providing a nitrogen-rich environment that contributes to its unique chemical and biological properties. The acetohydrazide group (-CH₂-CO-NH-NH₂) attached at the 5-position of the tetrazole ring offers an additional reactive site for further derivatization.
Physical Properties
The compound exists as a solid at room temperature with distinct melting characteristics. While specific physical data on the pure Tetrazole-5-acetohydrazide is limited in the provided search results, related compounds like its Schiff base derivatives have been thoroughly characterized . The hydrazide functionality provides excellent hydrogen bonding capabilities, contributing to its solubility profile in polar solvents.
Chemical Reactivity
The acetohydrazide group of Tetrazole-5-acetohydrazide is particularly reactive toward carbonyl compounds, making it an excellent precursor for the synthesis of Schiff bases. This reactivity is leveraged in the development of various derivatives with enhanced biological activities. The tetrazole ring contributes acidic properties due to its ability to lose a proton, which allows for salt formation with appropriate bases .
Synthetic Methodologies
The synthesis of Tetrazole-5-acetohydrazide and its derivatives has evolved significantly with the adoption of green chemistry principles and microwave-assisted techniques.
Microwave-Assisted Green Synthesis
Recent advancements have enabled the efficient synthesis of Tetrazole-5-acetohydrazide derivatives using microwave-assisted techniques. This approach offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and environmentally friendly conditions . The microwave-assisted synthesis represents a sustainable approach aligned with green chemistry principles.
Conventional Synthesis Methods
Traditional methods for synthesizing tetrazole derivatives typically involve the [3+2]-cycloaddition reaction between nitriles and azides. While these methods remain relevant, they often require harsh conditions, extended reaction times, and produce significant waste . The synthesis of 5-substituted tetrazoles, which serve as precursors to Tetrazole-5-acetohydrazide, can be achieved through various catalytic systems described in literature, including:
-
Scandium triflate (Sc(OTf)₃) in DMF under microwave conditions
-
Bismuth chloride (BiCl₃) in isopropanol/water mixtures
-
Zinc bromide (ZnBr₂) or acetic acid (AcOH) as catalysts in water
One-Pot Multi-Component Synthesis
An efficient approach for synthesizing 5-substituted tetrazoles involves one-pot multi-component condensation reactions. This method utilizes aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide under various reaction conditions to achieve considerable product yields . This synthetic route could potentially be adapted for the preparation of Tetrazole-5-acetohydrazide precursors.
Structural Characterization
The structural confirmation of Tetrazole-5-acetohydrazide and its derivatives relies on several spectroscopic and analytical techniques that provide complementary information about their molecular structure.
Spectroscopic Analysis
The characterization of Tetrazole-5-acetohydrazide derivatives typically employs a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: Provides information about electronic transitions and conjugation
-
FT-IR Spectroscopy: Identifies functional groups through characteristic vibrational frequencies
-
NMR Spectroscopy: ¹H-NMR reveals the environment of hydrogen atoms, confirming structural features
-
Mass Spectrometry: Determines molecular weight and fragmentation patterns
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about the thermal stability and decomposition behavior of Tetrazole-5-acetohydrazide derivatives. These analyses are particularly important for understanding the stability of these compounds under various conditions .
Elemental Analysis
Biological Activities
Tetrazole-5-acetohydrazide and its derivatives exhibit diverse biological activities, making them attractive candidates for pharmaceutical development.
Antimicrobial Properties
Schiff bases derived from Tetrazole-5-acetohydrazide demonstrate significant antimicrobial activity against various bacterial strains. Studies have shown activity against both Gram-positive bacteria (such as Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) . The antimicrobial efficacy appears to be influenced by the nature of substituents on the Schiff base derivatives.
Table 1: Antimicrobial Activity of Selected Tetrazole-5-acetohydrazide Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
|---|---|---|---|---|
| Parent compound | + | + | + | + |
| Schiff base derivatives | ++ | +++ | ++ | ++ |
Note: + indicates mild activity, ++ moderate activity, +++ significant activity. This representation is based on the general trends mentioned in the research .
Structure-Activity Relationship Studies
The biological activity of Tetrazole-5-acetohydrazide derivatives is heavily influenced by the nature of substituents and structural modifications.
Effect of Substituents
| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 5-substituted tetrazoles | CSNK2A1 receptor | -6.8687 (for dimethoxyphenyl derivative) | Hydrogen bonding, hydrophobic interactions |
Note: This table is based on data from molecular docking studies of related tetrazole compounds .
ADME Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tetrazole-5-acetohydrazide derivatives are crucial for their potential pharmaceutical applications. These properties can be predicted using computational tools such as SwissADME, providing valuable information for the rational design of drug candidates .
Applications and Future Prospects
Tetrazole-5-acetohydrazide and its derivatives hold promise for various applications in medicinal chemistry and beyond.
Drug Development
The diverse biological activities of Tetrazole-5-acetohydrazide derivatives make them attractive scaffolds for developing novel therapeutic agents. Their antimicrobial properties, in particular, suggest potential applications in addressing the growing concern of antimicrobial resistance .
Chemical Biology Tools
The unique chemical reactivity of the acetohydrazide group can be exploited for developing chemical biology tools, such as protein labeling agents or cross-linking reagents. These applications leverage the selective reactivity towards carbonyl groups under mild conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume